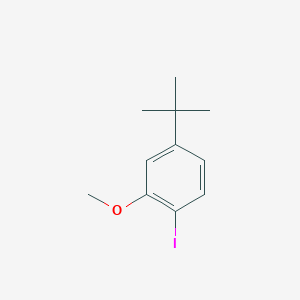

5-Tert-butyl-2-iodoanisole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

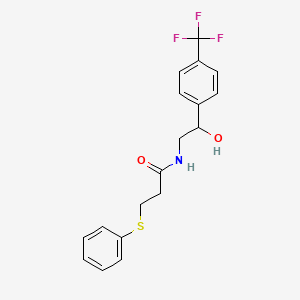

5-Tert-butyl-2-iodoanisole is a chemical compound with the molecular formula C10H14IN . The term “tert-butyl” refers to a functional group with the formula -C(CH3)3, which is a branch of three carbon atoms, where the central carbon atom is connected to three other carbon atoms and an additional atom or group .

Synthesis Analysis

The synthesis of 5-Tert-butyl-2-iodoanisole involves the iodine electrophilic cyclization reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with I2 . The reaction progress was detected by TLC for 10 hours, and the reaction was quenched with a saturated sodium sulfite solution .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-2-iodoanisole is characterized by its molecular formula C10H14IN . The structure includes a tert-butyl group, an iodine atom, and an anisole (methoxybenzene) group .Aplicaciones Científicas De Investigación

Organic Synthesis and Coupling Reactions

Ullmann Coupling Reaction: The compound participates in Ullmann coupling reactions, where it reacts with aryl or heteroaryl halides to form biaryl compounds. For instance, it can be used to synthesize 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Electron-Rich Aryl Iodide for Cross-Coupling Reactions

4-tert-Butyl-1-iodo-2-methoxybenzene: is an electron-rich aryl iodide. It has been studied in Heck reactions, particularly in the synthesis of fungicides like fenpropimorph . Its reactivity makes it useful for various cross-coupling reactions.

Photolithography and Sulfonium Photochemistry

- Photolithography : In the field of photolithography, the presence of a tert-butyl group on the benzene ring affects the susceptibility of S–C bonds to photo-induced cleavage. This property can be advantageous for specific applications in microfabrication and semiconductor industry processes .

Asymmetric Synthesis via tert-Butanesulfinamide

- Chiral Induction : Although not directly related to the compound itself, it’s worth noting that tert-butanesulfinamide has gained prominence in asymmetric synthesis. Researchers have used enantiopure tert-butanesulfinamide to synthesize N-heterocycles through sulfinimine intermediates. This application highlights the compound’s role in chiral induction and the creation of optically active molecules .

Safety and Hazards

While specific safety and hazard information for 5-Tert-butyl-2-iodoanisole is not available, general safety measures for handling similar compounds include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Propiedades

IUPAC Name |

4-tert-butyl-1-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IO/c1-11(2,3)8-5-6-9(12)10(7-8)13-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKFBRMBPGIUSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)I)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-1-iodo-2-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

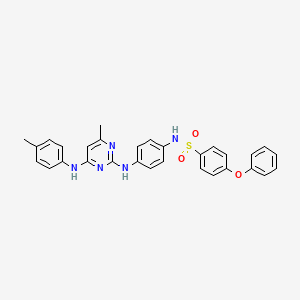

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

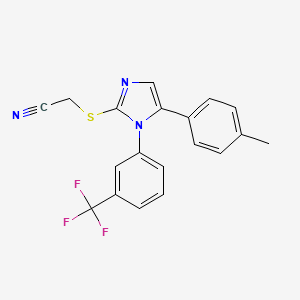

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)

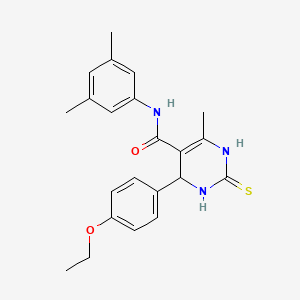

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![5-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2756561.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2756565.png)